Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate” is an organic compound . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Physical And Chemical Properties Analysis
“Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate” is a solid compound . It has a molecular weight of 154.12 . The predicted density is 1.39±0.1 g/cm3 . The predicted pKa is 10.34±0.40 .Applications De Recherche Scientifique
Cholinesterase Inhibitors
Compounds structurally related to Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate have been explored for their potential as cholinesterase inhibitors, showing promising results in inhibiting butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are targets for Alzheimer's disease treatment. For instance, novel hydrazone derivatives of thiophene-2-carboxamide based benzohydrazide were synthesized and showed effective inhibition against both BChE and AChE, highlighting the potential of similar compounds in developing treatments for neurodegenerative diseases (Kausar et al., 2021).
Synthesis of Heterocyclic Systems
Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate and its analogs serve as versatile synthons for the preparation of polyfunctional heterocyclic systems, crucial in medicinal chemistry for creating compounds with potential therapeutic applications. Research into the transformations of methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate and its analogs demonstrates the synthesis of pyrroles, pyrimidines, pyridazines, and other heterocycles, showcasing the compound's utility in generating diverse bioactive molecules (Pizzioli et al., 1998).
Potential Therapeutic Agents
Derivatives of Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate have been studied for various therapeutic applications, including as inhibitors of acetylcholinesterase and butyrylcholinesterase, suggesting their potential in treating conditions like Alzheimer's disease. The synthesis, evaluation, and docking studies of novel 2-benzoylhydrazine-1-carboxamides illustrate the approach to discovering compounds with clinical applications, highlighting the broader relevance of these derivatives in pharmacological research (Houngbedji et al., 2023).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate is AP-1 . AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial and viral infections. It plays a key role in regulating the immune response to infection .
Mode of Action
Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate interacts with its target AP-1 by blocking its mediated luciferase activity . This interaction results in the inhibition of AP-1’s function, thereby demonstrating its anti-inflammatory properties .
Biochemical Pathways
The compound affects the JNK2-NF-κB/MAPK pathway . This pathway is involved in the regulation of genes that control immune responses and inflammation. By targeting JNK2 and inhibiting this pathway, the compound can potentially treat conditions like acute lung injury and sepsis .
Pharmacokinetics
The compound’s solubility in water suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate’s action include the inhibition of AP-1 mediated luciferase activity and the blocking of the JNK2-NF-κB/MAPK pathway . These actions result in the compound’s anti-inflammatory effects and its potential therapeutic benefits in treating acute lung injury and sepsis .
Propriétés
IUPAC Name |
methyl 2-[(1-methyl-6-oxopyridazine-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-17-12(18)8-7-11(16-17)13(19)15-10-6-4-3-5-9(10)14(20)21-2/h3-8H,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXLUHNEUVOWJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.